molecular formula C6H9F3O2 B14745421 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol CAS No. 659-51-8

2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol

Cat. No.: B14745421
CAS No.: 659-51-8
M. Wt: 170.13 g/mol
InChI Key: ALWRDFXXZWWEBU-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol is an organic compound with the molecular formula C6H9F3O2 It is characterized by the presence of a trifluoroethoxy group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-buten-1-ol with 2,2,2-trifluoroethanol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethanol derivatives .

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol is unique due to its butenol backbone, which imparts distinct chemical properties and reactivity compared to other trifluoroethoxy compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

CAS No.

659-51-8

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)but-3-en-1-ol

InChI

InChI=1S/C6H9F3O2/c1-2-5(3-10)11-4-6(7,8)9/h2,5,10H,1,3-4H2

InChI Key

ALWRDFXXZWWEBU-UHFFFAOYSA-N

Canonical SMILES

C=CC(CO)OCC(F)(F)F

Origin of Product

United States

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